molecular formula C7H7ClN2O B1592727 N-(4-Chloropyridin-2-yl)acetamide CAS No. 245056-66-0

N-(4-Chloropyridin-2-yl)acetamide

Cat. No.: B1592727
CAS No.: 245056-66-0
M. Wt: 170.59 g/mol
InChI Key: WIPAEYIAUBBKRC-UHFFFAOYSA-N
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Description

N-(4-Chloropyridin-2-yl)acetamide is a chemical compound with the molecular formula C7H7ClN2O. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by the presence of a chloropyridine ring attached to an acetamide group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Chloropyridin-2-yl)acetamide can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2-aminopyridine with acetic anhydride. The reaction typically occurs under mild conditions, with the use of a solvent such as dichloromethane or ethanol. The reaction proceeds as follows:

4-chloro-2-aminopyridine+acetic anhydrideThis compound+acetic acid\text{4-chloro-2-aminopyridine} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 4-chloro-2-aminopyridine+acetic anhydride→this compound+acetic acid

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloropyridin-2-yl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form this compound N-oxide.

    Reduction Reactions: Reduction of the compound can lead to the formation of N-(4-aminopyridin-2-yl)acetamide.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: N-(4-substituted-pyridin-2-yl)acetamide derivatives.

    Oxidation: this compound N-oxide.

    Reduction: N-(4-aminopyridin-2-yl)acetamide.

Scientific Research Applications

N-(4-Chloropyridin-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-Chloropyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloropyridin-4-yl)acetamide
  • 4-Acetyl-2-chloropyridine
  • Phenoxy acetamide derivatives

Uniqueness

N-(4-Chloropyridin-2-yl)acetamide is unique due to the position of the chlorine atom on the pyridine ring, which influences its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit distinct pharmacological properties and synthetic utility.

Properties

IUPAC Name

N-(4-chloropyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-5(11)10-7-4-6(8)2-3-9-7/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPAEYIAUBBKRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628624
Record name N-(4-Chloropyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245056-66-0
Record name N-(4-Chloropyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Commercially available 2-amino-4-chloropyridine (50 g, 389 mmol) was dissolved in acetic anhydride (500 mL), triethylamine (271 mL, 1.94 mol) was added at 20° C., and the mixture was stirred at 60° C. for 12 hours. The mixture was cooled to 25° C. and then the solvent was evaporated. The residue was purified with silica gel column chromatography (n-heptane:ethyl acetate=4:1-1:1) and then the target fraction was concentrated under vacuum to obtain the title compound (66 g, 99%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
271 mL
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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